molecular formula C15H12ClN3O5S B2735074 3-(4-chlorobenzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 895465-97-1

3-(4-chlorobenzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B2735074
CAS No.: 895465-97-1
M. Wt: 381.79
InChI Key: XWDAMOOTWDUDDN-UHFFFAOYSA-N
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Description

3-(4-chlorobenzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide is a complex organic compound that features a sulfonyl group, a chlorophenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoic acid and furan-2-carboxylic acid.

    Formation of Intermediate Compounds: The 4-chlorobenzoic acid is first converted to 4-chlorobenzoyl chloride using thionyl chloride. This intermediate is then reacted with furan-2-carboxylic acid hydrazide to form the oxadiazole ring.

    Sulfonylation: The intermediate compound is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.

    Final Coupling: The final step involves coupling the sulfonylated intermediate with propanamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted chlorophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-chlorobenzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Agricultural Chemistry: It may be used in the development of new pesticides or herbicides due to its potential biological activity.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide depends on its application:

    Medicinal Chemistry: The compound may act by inhibiting specific enzymes or receptors, disrupting biological pathways essential for disease progression.

    Agricultural Chemistry: It may interfere with essential biological processes in pests or weeds, leading to their death or reduced growth.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)sulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide
  • 3-[(4-Chlorophenyl)sulfonyl]-N-(5-nitro-1,3-benzothiazol-2-yl)propanamide

Uniqueness

3-(4-chlorobenzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide is unique due to the presence of the furan-2-yl and oxadiazole moieties, which confer specific electronic and steric properties that can be exploited in various applications. The combination of these functional groups is not commonly found in similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O5S/c16-10-3-5-11(6-4-10)25(21,22)9-7-13(20)17-15-19-18-14(24-15)12-2-1-8-23-12/h1-6,8H,7,9H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDAMOOTWDUDDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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